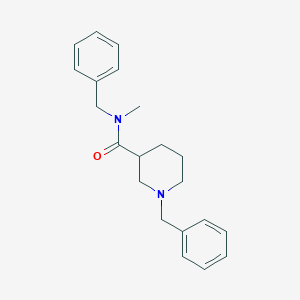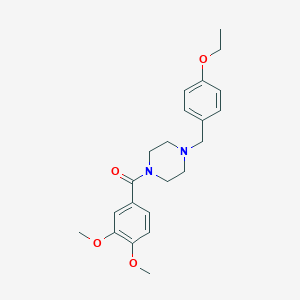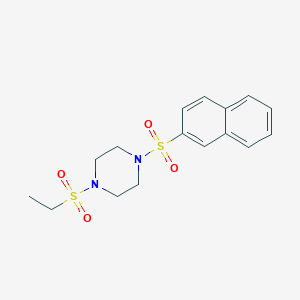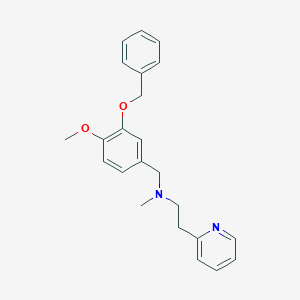
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as EMBP, is a compound that belongs to the family of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to activate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation, while inhibiting the NF-κB pathway, which is involved in inflammation and apoptosis. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to modulate the expression of various genes and proteins, including Bcl-2, Bax, caspase-3, COX-2, and iNOS, which are involved in cell survival, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurodegenerative disease research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to protect neurons from oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, there are also some limitations to using 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine in lab experiments, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, including the development of more potent and selective analogs, the investigation of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic applications in other fields, such as cardiovascular and metabolic diseases. Additionally, the use of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further research is needed to fully understand the potential of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the reaction between 4-phenoxyacetylpiperazine and 3-ethoxy-4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to obtain the final product. The yield of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurodegenerative disease research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to protect neurons from oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases.
Eigenschaften
Produktname |
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine |
|---|---|
Molekularformel |
C22H28N2O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C22H28N2O4/c1-3-27-21-15-18(9-10-20(21)26-2)16-23-11-13-24(14-12-23)22(25)17-28-19-7-5-4-6-8-19/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChI-Schlüssel |
VONUOBOEBUYTMC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)



![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)

![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)
![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
